molecular formula C19H17N3 B14282715 4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline CAS No. 138593-59-6

4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B14282715
CAS No.: 138593-59-6
M. Wt: 287.4 g/mol
InChI Key: BKNFEFCQWKRHBZ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a methyl group at the 4-position and a phenyldiazenyl group at the 3-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline typically involves multi-step reactions starting from readily available starting materials One common method involves the cyclization of an appropriate aniline derivative with a suitable diketone under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various functionalized quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Methylquinoline: Lacks the phenyldiazenyl group.

    3-Phenylazoquinoline: Similar structure but without the methyl group.

Uniqueness

4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline is unique due to the presence of both the methyl and phenyldiazenyl groups, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

CAS No.

138593-59-6

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

(4-methyl-1,2-dihydrocyclopenta[b]quinolin-3-yl)-phenyldiazene

InChI

InChI=1S/C19H17N3/c1-22-18-10-6-5-7-14(18)13-15-11-12-17(19(15)22)21-20-16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3

InChI Key

BKNFEFCQWKRHBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=C(CC3)N=NC4=CC=CC=C4

Origin of Product

United States

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